1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Description
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Properties
IUPAC Name |
2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N3/c8-1-2-14-5(4-12)3-6(13-14)7(9,10)11/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKKBTMZNWWRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C7H5F4N3
- Molecular Weight : 201.13 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it disrupts the mitotic process in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, which play a significant role in chronic inflammatory diseases. In vitro studies demonstrated that it could significantly reduce the release of TNF-alpha in stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory conditions .
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group.
Toxicological Studies
Toxicity assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation concerning its safety profile. Studies have indicated moderate toxicity levels in high concentrations, necessitating further investigation into dose-dependent effects.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
The pyrazole ring structure, particularly with trifluoromethyl substitutions, has been shown to enhance the biological activity of compounds. Research indicates that derivatives of pyrazoles exhibit antiviral properties, specifically against RNA viruses. For instance, the incorporation of trifluoromethyl groups has been linked to increased potency in inhibiting viral RNA-dependent RNA polymerase (RdRp) activity .
Case Study: Measles Virus Inhibition
In a study focusing on non-nucleoside inhibitors of the measles virus, compounds with a similar structural framework demonstrated significant antiviral activity. The structure-activity relationship (SAR) highlighted that modifications to the trifluoromethyl-pyrazole unit were crucial for maintaining efficacy .
Agrochemical Applications
Pesticide Development
The compound's unique structure makes it a candidate for developing new agrochemicals. Specifically, pyrazole-based compounds have been utilized in formulating pesticides due to their effectiveness in controlling various pests. A notable patent describes derivatives of pyrazole as effective agents for pest control, indicating that modifications to the pyrazole framework can lead to enhanced bioactivity .
Case Study: Efficacy Against Agricultural Pests
Research has shown that specific pyrazole derivatives can significantly reduce pest populations in agricultural settings. These studies often involve field trials where the effectiveness of the compound is compared against standard pesticides, demonstrating superior performance in some cases.
Materials Science
Fluorinated Polymers
The incorporation of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile into polymer matrices has been explored for developing advanced materials with unique properties. Fluorinated compounds often impart hydrophobic characteristics and thermal stability to polymers, making them suitable for high-performance applications.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Hydrophobicity | Excellent |
| Chemical Resistance | Superior against solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
